molecular formula CH10N4O3 B13129453 Dihydrazinecarbonate

Dihydrazinecarbonate

Katalognummer: B13129453
Molekulargewicht: 126.12 g/mol
InChI-Schlüssel: SHOTZAAGWLBZQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrazinecarbonate is a chemical compound that consists of two hydrazine molecules bonded to a carbonate group It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydrazinecarbonate can be synthesized through the reaction of hydrazine hydrate with dimethyl carbonate. The reaction typically occurs in an aqueous solution and may require a catalyst to proceed efficiently. The general reaction is as follows:

2 N2H4H2O+(CH3O)2CON2H4CO3+2CH3OH+H2O\text{2 N}_2\text{H}_4 \cdot \text{H}_2\text{O} + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{N}_2\text{H}_4\text{CO}_3 + 2 \text{CH}_3\text{OH} + \text{H}_2\text{O} 2 N2​H4​⋅H2​O+(CH3​O)2​CO→N2​H4​CO3​+2CH3​OH+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the hydrazine hydrate and dimethyl carbonate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydrazinecarbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitrogen-containing compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrogen oxides and other nitrogen-containing compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine compounds.

Wissenschaftliche Forschungsanwendungen

Dihydrazinecarbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of dihydrazinecarbonate involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in synthesis and research. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes involved in nitrogen metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbohydrazide: Similar in structure but with different reactivity and applications.

    Hydrazinecarboxylate: Another nitrogen-containing compound with distinct properties.

    Hydrazine derivatives: Various compounds with hydrazine as a core structure.

Uniqueness

Dihydrazinecarbonate is unique due to its specific combination of hydrazine and carbonate groups, which imparts distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industry.

Eigenschaften

Molekularformel

CH10N4O3

Molekulargewicht

126.12 g/mol

IUPAC-Name

carbonic acid;hydrazine

InChI

InChI=1S/CH2O3.2H4N2/c2-1(3)4;2*1-2/h(H2,2,3,4);2*1-2H2

InChI-Schlüssel

SHOTZAAGWLBZQV-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(O)O.NN.NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.